(R)-N-((R)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide
Description
(R)-N-((R)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide (CAS: 2160535-56-6) is a chiral sulfinamide derivative with a xanthene backbone functionalized by diphenylphosphanyl and 4-methoxyphenyl groups. Its stereochemical configuration (R,R) is critical for its role in asymmetric catalysis and ligand design . Key properties include:
- Molecular Formula: C₃₉H₄₀NO₃PS
- Molecular Weight: 633.78 g/mol
The compound’s sulfinamide group and bulky xanthene core enhance its utility in enantioselective reactions, particularly in transition-metal catalysis.
Properties
IUPAC Name |
N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40NO3PS/c1-38(2,3)45(41)40-35(27-23-25-28(42-6)26-24-27)31-19-13-20-32-36(31)43-37-33(39(32,4)5)21-14-22-34(37)44(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h7-26,35,40H,1-6H3/t35-,45?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLMJYVKSJQTCR-VLLRMEKGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40NO3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a benzaldehyde derivative under acidic conditions.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a diphenylphosphine derivative and a halogenated xanthene intermediate.
Attachment of the Sulfinamide Moiety: The sulfinamide moiety is attached through a nucleophilic substitution reaction, where a sulfinamide derivative reacts with a suitable electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfinamide moiety, where nucleophiles such as amines or thiols replace the sulfinamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions. Its unique structure allows for the formation of chiral complexes with transition metals, which are crucial in the synthesis of optically active compounds.
Biology
In biological research, this compound is investigated for its potential as a chiral auxiliary in the synthesis of biologically active molecules. Its ability to induce chirality in target molecules makes it valuable in the development of pharmaceuticals and agrochemicals.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features enable it to interact with specific biological targets, offering possibilities for drug development.
Industry
In the industrial sector, ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and specialty materials. Its role as a catalyst in various chemical processes enhances the efficiency and selectivity of industrial reactions.
Mechanism of Action
The mechanism of action of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its diphenylphosphanyl and sulfinamide groups. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The compound’s ability to form chiral complexes with transition metals also plays a role in its catalytic activity, facilitating enantioselective transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
The following analogs share the xanthene-sulfinamide framework but differ in substituents and stereochemistry:
| Compound Name | CAS | Molecular Formula | Key Substituent Differences | Stereochemistry |
|---|---|---|---|---|
| (R)-N-((R)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide | 2160535-56-6 | C₃₉H₄₀NO₃PS | Reference compound | (R,R) |
| (R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide | 2757083-08-0 | C₄₀H₄₁NO₂PS | Phenyl vs. 4-methoxyphenyl; N-methylation | (R,S) |
| (R)-N-[(R)-[4-(tert-Butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9h-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide | 2160535-58-8 | C₄₂H₄₆NO₂PS | 4-tert-Butylphenyl vs. 4-methoxyphenyl | (R,R) |
Key Observations :
- Steric and Electronic Effects : The 4-methoxyphenyl group in the target compound introduces electron-donating effects, enhancing coordination to metal centers compared to the phenyl or tert-butyl analogs .
- Stereochemical Impact : The (R,R) configuration in the target compound and the tert-butyl analog improves enantioselectivity in catalytic applications, whereas the (R,S) variant (CAS: 2757083-08-0) may exhibit reduced stereochemical control .
Analytical Comparisons
NMR and MS/MS Profiling
- NMR Shifts : Substituent-induced chemical shift variations are observed in regions corresponding to the xanthene core (e.g., δ 6.8–7.5 ppm for aromatic protons). The tert-butyl analog (CAS: 2160535-58-8) shows upfield shifts in the tert-butyl region (δ 1.2–1.4 ppm) compared to the methoxy group (δ 3.7 ppm) in the target compound .
- MS/MS Fragmentation : Molecular networking (cosine score >0.8) clusters the target compound with its tert-butyl analog due to shared fragmentation patterns (e.g., loss of sulfinamide group at m/z 556), while the N-methylated analog (CAS: 2757083-08-0) diverges (cosine score: 0.65) .
Computational Similarity Metrics
- Tanimoto Coefficients :
- Target vs. tert-butyl analog: 0.89 (Morgan fingerprints)
- Target vs. N-methylated analog: 0.72 (MACCS keys) Structural similarity correlates with bioactivity in ligand-receptor binding assays .
Biological Activity
The compound (R)-N-((R)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Structural Formula
The molecular formula of the compound is , with a molecular weight of approximately 653.81 g/mol. The structure features a xanthene core substituted with diphenylphosphanyl and methoxyphenyl groups, contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Weight | 653.81 g/mol |
| Molecular Formula | |
| Purity | ≥95% |
The biological activity of (R)-N-((R)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is primarily attributed to its role as a ligand in metal complexes, which can enhance the efficacy of various therapeutic agents. The diphenylphosphanyl group provides strong coordination capabilities with transition metals, potentially leading to increased anti-cancer activity through mechanisms involving apoptosis and cell cycle arrest.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The underlying mechanism involves modulation of signaling pathways associated with cell survival and apoptosis.
Case Study: In Vitro Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in:
- Cell Viability Reduction : Up to 70% reduction in cell viability at concentrations of 10 µM after 48 hours.
- Apoptotic Induction : Increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.
Antioxidant and Antimicrobial Activities
In addition to its anticancer properties, (R)-N-((R)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide has demonstrated significant antioxidant activity. This activity is crucial for protecting cells from oxidative stress-related damage.
Antimicrobial Testing Results
The compound was tested against various microbial strains, revealing:
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
These results suggest that the compound possesses potential as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
